![molecular formula C20H17N3O5S B2520996 N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941947-63-3](/img/structure/B2520996.png)
N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" is a derivative of benzothiazole-2-carboxamide, which is a class of compounds known for their biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent due to the presence of a benzothiazole ring, a methoxyphenyl group, and a dioxole moiety. These structural features are often associated with various biological activities, including antiproliferative and antioxidative properties .
Synthesis Analysis
The synthesis of benzothiazole-2-carboxamide derivatives typically involves the reaction of an appropriate acid chloride with 2-aminobenzothiazole. In the context of the provided data, although the specific synthesis of the compound is not detailed, similar compounds have been synthesized and evaluated for their biological activities. For instance, a range of benzimidazole/benzothiazole-2-carboxamides with different substituents, including methoxy and hydroxy groups, have been prepared and tested for their antiproliferative and antioxidative capacities . Another study reports the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, which were screened for diuretic activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzothiazole-2-carboxamide derivatives is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. The specific compound mentioned includes additional functional groups such as a methoxyphenyl group, which could influence its electronic properties and, consequently, its biological activity. The presence of the dioxole ring could also affect the compound's ability to interact with biological targets .
Chemical Reactions Analysis
While the specific chemical reactions of the compound "N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" are not detailed in the provided papers, benzothiazole derivatives are known to undergo various chemical reactions. These reactions can include substitutions, additions, or transformations that can be utilized to modify the compound's structure and optimize its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole-2-carboxamide derivatives are influenced by their molecular structure. The presence of substituents such as methoxy and hydroxy groups can affect properties like solubility, stability, and reactivity. For example, the antioxidative activity of these compounds has been rationalized through density functional theory (DFT) calculations, indicating that specific hydrogen bonding interactions in the formed radical contribute to their activity . The diuretic activity of similar compounds has also been evaluated, suggesting that these derivatives can interact with biological systems in vivo .
科学的研究の応用
Medicinal Chemistry and Therapeutic Applications
Compounds with structures incorporating elements such as thiazol, benzo[d][1,3]dioxole, and carboxamide groups are significant in medicinal chemistry. For instance, derivatives of thiazole and benzoxazole have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties. The synthesis and evaluation of such compounds have led to the development of new therapeutic agents, highlighting their role in drug discovery and development processes (Rosales-Hernández et al., 2022). Additionally, benzothiazole derivatives have been explored for their potential as central nervous system (CNS) acting drugs, providing a foundation for the synthesis of compounds that may exhibit CNS activity (Saganuwan, 2017).
Material Science Applications
The structural components of the compound also suggest potential applications in material science, particularly in the development of fluorescent systems and scintillators. Benzoxazoles, for example, are known for their photophysical properties, making them suitable for use in optical materials and devices. The incorporation of thiazol and carboxamide functionalities can alter the photophysical behavior of these compounds, potentially leading to novel materials with unique properties (Salimgareeva & Kolesov, 2005).
Potential Antitubercular Activity
Compounds structurally related to N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may also exhibit significant biological activities, such as antitubercular effects. The modification of similar compounds, including isonicotinoyl hydrazinecarboxamide derivatives, has resulted in substances with promising anti-tubercular activity, underscoring the therapeutic potential of compounds with comparable structural features (Asif, 2014).
作用機序
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit antimicrobial activity . They are known to interact with bacterial cell membranes and intracellular targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit membrane perturbing as well as intracellular modes of action . They can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and eventual cell death .
Biochemical Pathways
Benzothiazole derivatives have been reported to interfere with the synthesis of certain bacterial lipids . This disruption can lead to a cascade of effects that ultimately result in the inhibition of bacterial growth .
Result of Action
Benzothiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they can inhibit the growth of bacteria .
Safety and Hazards
将来の方向性
The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
特性
IUPAC Name |
N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-5-3-2-4-14(15)22-18(24)9-13-10-29-20(21-13)23-19(25)12-6-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUMXAXLVLCLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

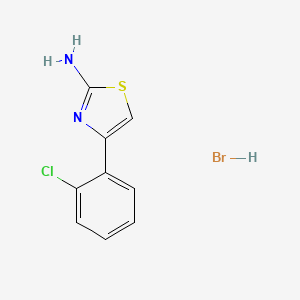
![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B2520919.png)

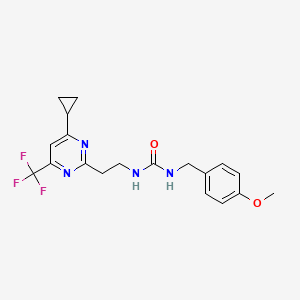
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)

![2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2520926.png)
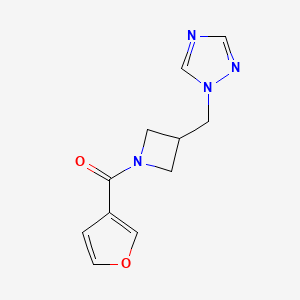
![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)
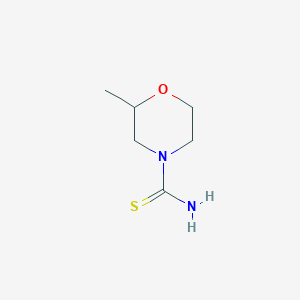

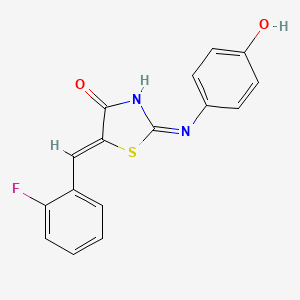
![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)